molecular formula C16H13F3N2OS B5699119 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide

货号 B5699119
分子量: 338.3 g/mol
InChI 键: RGCBDBHTXLKVEG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancers. The compound has been shown to have potent inhibitory effects on the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the regulation of B-cell receptor (BCR) signaling.

作用机制

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide inhibits BTK activity by binding to the ATP-binding site of the enzyme, which prevents the phosphorylation of downstream signaling molecules and ultimately leads to the inhibition of BCR signaling. The inhibition of BCR signaling has been shown to induce apoptosis and inhibit the proliferation of cancer cells.
Biochemical and Physiological Effects:
2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other targeted therapies. The compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells, as well as to inhibit the migration and invasion of cancer cells. 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has also been shown to have favorable pharmacokinetic properties, including good oral bioavailability and a long half-life.

实验室实验的优点和局限性

One of the major advantages of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide is its potent inhibitory effects on BTK activity, which makes it a promising candidate for the treatment of various types of cancers. However, the compound also has some limitations, including its potential for off-target effects and toxicity. Further studies are needed to determine the optimal dose and duration of treatment, as well as to identify potential biomarkers for patient selection and monitoring.

未来方向

There are several future directions for the development of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide, including the evaluation of its efficacy and safety in clinical trials, the identification of potential biomarkers for patient selection and monitoring, and the investigation of its potential use in combination with other targeted therapies. Additionally, the development of more potent and selective BTK inhibitors is an area of active research, and 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide may serve as a valuable tool for the discovery of new compounds with improved efficacy and safety profiles.
In conclusion, 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide is a promising small molecule inhibitor with potent inhibitory effects on BTK activity. The compound has shown promising results in preclinical studies and may have potential for the treatment of various types of cancers. Further studies are needed to determine the optimal dose and duration of treatment, as well as to identify potential biomarkers for patient selection and monitoring.

合成方法

The synthesis of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide involves several steps, including the reaction of 3-(trifluoromethyl)aniline with carbon disulfide to form 3-(trifluoromethyl)phenyl isothiocyanate, which is then reacted with 2-phenylacetic acid to form the final product. The synthesis of 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been optimized to produce high yields of the compound with good purity and quality.

科学研究应用

2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has been extensively studied for its potential use in the treatment of various types of cancers, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL). The compound has been shown to have potent inhibitory effects on BTK activity, which is essential for the survival and proliferation of B-cell malignancies. 2-phenyl-N-({[3-(trifluoromethyl)phenyl]amino}carbonothioyl)acetamide has also been shown to have synergistic effects when used in combination with other targeted therapies, such as venetoclax and ibrutinib.

属性

IUPAC Name

2-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13F3N2OS/c17-16(18,19)12-7-4-8-13(10-12)20-15(23)21-14(22)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,20,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGCBDBHTXLKVEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13F3N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-phenyl-N-[[3-(trifluoromethyl)phenyl]carbamothioyl]acetamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。